N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound features a spirocyclic core (cyclopentane fused to isoquinoline) with a 5-chloro-2-hydroxyphenyl carboxamide group and a 2-methoxyethyl substituent at the 2' position. The methoxyethyl chain likely modulates lipophilicity and solubility .
Properties
Molecular Formula |
C23H25ClN2O4 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C23H25ClN2O4/c1-30-13-12-26-22(29)17-7-3-2-6-16(17)20(23(26)10-4-5-11-23)21(28)25-18-14-15(24)8-9-19(18)27/h2-3,6-9,14,20,27H,4-5,10-13H2,1H3,(H,25,28) |
InChI Key |
HFFGPXPJPRXTBT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Core Derivatives
a) 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid ()
- Structural Differences : Replaces the 2-methoxyethyl group with a cyclohexyl substituent and substitutes the carboxamide with a carboxylic acid.
- Impact: The cyclohexyl group increases hydrophobicity (clogP ~3.5 vs.
b) 2'-Cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide ()
- Structural Differences : Features a cyclopentyl group and a thiadiazole-carboxamide moiety.
- Molecular weight (440.56 g/mol) is higher than the target compound (~430 g/mol), which may affect bioavailability .
Carboxamide-Containing Analogues
a) Rivaroxaban ()
- Structural Differences: Contains a thiophene-carboxamide and oxazolidinone core instead of a spiro system.
- Impact: The oxazolidinone enhances metabolic stability, while the thiophene group contributes to thrombin inhibition (IC50 = 0.4 nM). The target compound’s spiro system may reduce off-target effects due to steric hindrance .
b) AMG 458 ()
- Structural Differences: Pyrazolone-carboxamide with a quinoline ether substituent.
- Impact: The quinoline group enables c-Met inhibition (IC50 = 9 nM), whereas the target’s chloro-hydroxyphenyl group may favor different receptor interactions. AMG 458’s logD (2.1) is comparable to the target compound, suggesting similar partitioning behavior .
Substituent-Specific Comparisons
a) Methoxy vs. Hydroxy Groups
- Example: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide ()
- Impact : Methoxy groups increase electron-donating effects (σpara = -0.27), enhancing π-π stacking, while hydroxyl groups (σpara = -0.37) improve hydrogen-bond donation. The target compound’s 2-hydroxyphenyl may exhibit stronger binding to polar active sites than methoxy analogs .
b) Chloro Substituents
- Example: 4-(2-Chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide ()
- Impact: Chlorine’s electronegativity (χ = 3.0) enhances binding to hydrophobic pockets. The target’s 5-chloro group may improve target affinity compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
